![molecular formula C16H18BrNO3S2 B4882552 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention from scientists due to its potential use in various fields, including medicinal chemistry, drug design, and material science.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. For example, it has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for its catalytic activity. By inhibiting the activity of these enzymes, this compound can potentially be used as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide are still being studied. However, it has been shown to have inhibitory effects on certain enzymes, which can lead to changes in biochemical pathways and physiological processes. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes, which can help in the discovery of new drugs. However, one limitation is that this compound may have off-target effects, which can lead to unintended consequences.
Future Directions
There are several future directions for research on 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One direction is to further study its inhibitory effects on enzymes and explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its potential use in material science, such as in the development of new polymers and coatings. Additionally, further research is needed to understand its biochemical and physiological effects and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with 2-(4-methylphenylthio)ethylamine in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to obtain the final compound.
Scientific Research Applications
3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has potential applications in medicinal chemistry and drug design. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various diseases, such as glaucoma, epilepsy, and Alzheimer's disease. Additionally, this compound has been tested for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
3-bromo-4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S2/c1-12-3-5-13(6-4-12)22-10-9-18-23(19,20)14-7-8-16(21-2)15(17)11-14/h3-8,11,18H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTJTVXHWGVKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.